molecular formula C10H14N4O4 B12918841 Diethyl pyrimidine-4,6-diyldicarbamate CAS No. 2852-13-3

Diethyl pyrimidine-4,6-diyldicarbamate

Katalognummer: B12918841
CAS-Nummer: 2852-13-3
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: KLHJKQUUBHEJOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl pyrimidine-4,6-diyldicarbamate is a chemical compound with the molecular formula C10H14N4O4. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl pyrimidine-4,6-diyldicarbamate typically involves the reaction of pyrimidine derivatives with diethyl carbonate under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction between pyrimidine-4,6-diol and diethyl carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl pyrimidine-4,6-diyldicarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl pyrimidine-4,6-diyldicarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to biologically active pyrimidine derivatives.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of diethyl pyrimidine-4,6-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl pyrimidine-4,6-dicarboxylate
  • Diethyl pyrimidine-2,4-diyldicarbamate
  • Diethyl pyrimidine-4,6-diyldicarbamate analogs with different substituents

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

2852-13-3

Molekularformel

C10H14N4O4

Molekulargewicht

254.24 g/mol

IUPAC-Name

ethyl N-[6-(ethoxycarbonylamino)pyrimidin-4-yl]carbamate

InChI

InChI=1S/C10H14N4O4/c1-3-17-9(15)13-7-5-8(12-6-11-7)14-10(16)18-4-2/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,15,16)

InChI-Schlüssel

KLHJKQUUBHEJOW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=CC(=NC=N1)NC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.